molecular formula C16H21ClN6O B2362851 1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1203013-14-2

1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2362851
CAS No.: 1203013-14-2
M. Wt: 348.84
InChI Key: XXSQSGLGKSVXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.84. The purity is usually 95%.
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Scientific Research Applications

Discovery of Nonpeptide Agonists

The compound "1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea" shares structural similarities with nonpeptidic agonists discovered for specific receptors. For instance, a study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor. This discovery provides a basis for developing pharmacological research tools and potential drug leads due to the compound's selective agonist properties (Croston et al., 2002).

Conformational Studies of Heterocyclic Ureas

Heterocyclic ureas, such as the ones related to the compound , have been studied for their ability to undergo conformational changes to form multiply hydrogen-bonded complexes. These studies are crucial for understanding the fundamental chemistry that can lead to the development of new materials and molecules with specific binding properties (Corbin et al., 2001).

Corrosion Inhibition

Compounds structurally related to "this compound" have been evaluated for their corrosion inhibition properties. For example, 1,3,5-triazinyl urea derivatives have shown effective corrosion inhibition on mild steel surfaces, suggesting potential applications in protecting metals from corrosive environments (Mistry et al., 2011).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-11-20-14(10-15(21-11)23(2)3)18-8-9-19-16(24)22-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,21)(H2,19,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQSGLGKSVXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.